molecular formula C16H21NO B4505080 N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide

N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide

Cat. No.: B4505080
M. Wt: 243.34 g/mol
InChI Key: DGCVBXTWMCFMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,2,3,4-tetrahydro-1-naphthalenyl)cyclopentanecarboxamide is 243.162314293 g/mol and the complexity rating of the compound is 296. The solubility of this chemical has been described as 27.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide is the 5-hydroxytryptamine receptor 7 (5-HT7 receptor) . The 5-HT7 receptor is a subtype of serotonin receptor, which plays a significant role in the regulation of mood, cognition, and circadian rhythm.

Mode of Action

This compound acts as an agonist at the 5-HT7 receptor . This means it binds to the receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT7 receptor leads to a series of intracellular events, including the increase of cyclic adenosine monophosphate (cAMP) levels.

Biochemical Pathways

The activation of the 5-HT7 receptor by this compound triggers a cascade of biochemical reactions. The increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can result in a wide range of effects, including modulation of ion channel activity and gene transcription .

Result of Action

The activation of the 5-HT7 receptor by this compound has been shown to exert anti-ulcer effects in an indomethacin-induced gastric ulcer model . This suggests that the compound may have therapeutic potential in the treatment of gastric ulcers.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(13-7-1-2-8-13)17-15-11-5-9-12-6-3-4-10-14(12)15/h3-4,6,10,13,15H,1-2,5,7-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCVBXTWMCFMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330004
Record name N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

794557-15-6
Record name N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.